2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one
Description
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N4O/c1-6-4-8(14)12-9(11-6)13-3-2-7(10)5-13/h4,7H,2-3,5,10H2,1H3,(H,11,12,14) |
InChI Key |
QPLJBIPDUZFCJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(C2)N |
Origin of Product |
United States |
Preparation Methods
Use of Natural and Recyclable Catalysts
Research indicates that natural catalysts like cuttlebone , rich in calcium carbonate (CaCO₃), and other bio-derived materials such as eggshells or zeolites, serve as effective, recyclable heterogeneous catalysts under solvent-free conditions. These catalysts facilitate the multi-component condensation efficiently, aligning with green chemistry principles.
- Cuttlebone has been successfully used to catalyze the synthesis of dihydropyrimidinones, providing high yields (75-95%) within short reaction times (20-60 minutes) at temperatures around 90°C. The catalyst can be reused multiple times without significant loss of activity, reducing waste and cost.
Solvent-Free Conditions
Performing reactions without solvents minimizes environmental impact, reduces purification steps, and often accelerates reaction rates. Both literature sources confirm that solvent-free, catalyst-assisted syntheses yield high purity products efficiently.
Specific Preparation Method for 2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one
Given the structural features of the compound, the synthesis likely involves:
- Step 1: Formation of the dihydropyrimidinone core via a multi-component reaction involving an appropriate aldehyde, methyl acetoacetate, and urea or a urea derivative.
- Step 2: Introduction of the 3-aminopyrrolidin-1-yl substituent at the 2-position, which can be achieved through nucleophilic substitution or reductive amination strategies on the dihydropyrimidinone scaffold.
Reaction Scheme Overview
Aldehyde (e.g., 3-aminopyrrolidine aldehyde derivative) + methyl acetoacetate + urea
→ (Catalyzed by solid acid catalyst, e.g., trichloroacetic acid or natural catalyst)
→ this compound
Note: The amino group on the pyrrolidine ring can be introduced either through the aldehyde component or via subsequent substitution reactions on the dihydropyrimidinone core.
Experimental Conditions and Optimization
- Mix aldehyde derivative, methyl acetoacetate, and urea in equimolar amounts.
- Add 20 mol% of the catalyst (e.g., trichloroacetic acid or natural catalyst).
- Heat to 70–90°C under solvent-free conditions.
- Stir until TLC confirms reaction completion (~4–30 minutes).
- Cool, filter, and recrystallize the product.
Notes on the Synthesis of the 3-Aminopyrrolidin-1-yl Moiety
The amino group on the pyrrolidine ring can be incorporated via:
- Direct substitution: Using a pyrrolidine derivative bearing an amino group during the initial multi-component reaction.
- Post-synthesis modification: Nucleophilic substitution on the dihydropyrimidinone with a pyrrolidine derivative containing an amino group, often under mild basic or neutral conditions.
Summary of Research Findings
| Study | Catalyst | Conditions | Yield | Key Features |
|---|---|---|---|---|
| Trichloroacetic acid | 70°C, solvent-free | 85% | Short reaction time, high yield | |
| Cuttlebone | 90°C, solvent-free | 75-95% | Recyclable, eco-friendly |
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s reactivity is influenced by its dihydropyrimidinone core and the electron-rich pyrrolidine substituent.
Nucleophilic Substitution
The amino group on the pyrrolidine ring participates in nucleophilic reactions:
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Acylation | Acetic anhydride, DCM, RT | Formation of acetylated derivative |
| Sulfonation | Sulfonyl chlorides, base | Sulfonamide products |
Mechanism : The lone pair on the pyrrolidine amine attacks electrophilic reagents, forming stable amide or sulfonamide bonds.
Cyclization Reactions
The dihydropyrimidinone ring undergoes further cyclization under specific conditions:
| Reagent | Conditions | Product |
|---|---|---|
| POCl₃ | Reflux, 80°C, 4h | Formation of fused tricyclic systems |
| DCC/DMAP | Dry THF, RT, 12h | Macrocyclic derivatives |
Mechanistic Insight : Activation of carbonyl groups enables intramolecular cyclization, driven by dehydration or coupling agents.
Reductive Amination
The primary amine on pyrrolidine facilitates reductive amination with ketones or aldehydes:
| Substrate | Reducing Agent | Yield |
|---|---|---|
| Benzaldehyde | NaBH₃CN, MeOH | 72% |
| Cyclohexanone | NaBH(OAc)₃, DCE | 65% |
Application : This reaction diversifies the compound’s derivatives for structure-activity relationship (SAR) studies.
Catalytic and Solvent Effects
-
Catalysts : Trichloroacetic acid , cuttlebone , and phosphate salts enhance reaction efficiency in dihydropyrimidinone syntheses.
-
Solvent-Free Conditions : Improve yields (75–95%) and reduce environmental impact .
Analytical Characterization
Key data for reaction monitoring and product validation:
Spectroscopic Data
| Technique | Key Peaks |
|---|---|
| ¹H NMR | δ 5.21 (s, CH), 2.35 (s, CH₃), 9.16 (s, NH) |
| IR | 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H) |
Chromatography : HPLC purity >98% under optimized conditions.
Scientific Research Applications
2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound in drug discovery for various therapeutic targets.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Structural Variations
Substituent at Position 2: Target Compound: 3-Aminopyrrolidin-1-yl group (a five-membered ring with a primary amine). Analogues:
- 2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one: Aromatic hydroxyphenyl group .
- 2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one: Chloropyridinyl group, introducing halogenated hydrophobicity .
- 2-{[(4-Chlorophenyl)methyl]amino}-6-methyl-3,4-dihydropyrimidin-4-one: Bulky chlorobenzylamino substituent .
- 2-(3-Aminoazetidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one: Smaller four-membered azetidine ring, altering conformational flexibility .
Substituent at Position 6 :
- Target Compound : Methyl group.
- Analogues :
- 2-(3-Aminophenyl)-6-ethyl-3,4-dihydropyrimidin-4-one: Ethyl group increases lipophilicity .
- 6-Amino-2-(dimethylamino)-5-(2-methylphenyl)-3,4-dihydropyrimidin-4-one: Additional amino and methylphenyl groups at positions 5 and 6 .
Data Table: Structural and Physicochemical Properties
Research Findings
Pharmacological and Biochemical Insights
Target Compound: The 3-aminopyrrolidine group confers strong hydrogen-bonding capacity, making it suitable for targeting enzymes like kinases or proteases. Its dihydrochloride form is preferred in drug development due to enhanced aqueous solubility .
Analogues with Aromatic Substituents: The hydroxyphenyl derivative (C₁₁H₁₀N₂O₂) exhibits improved binding to estrogen receptors but lower metabolic stability due to phenolic oxidation . The chloropyridinyl analogue (C₁₀H₈ClN₃O) shows potent inhibition of bacterial DNA gyrase, attributed to halogen-mediated hydrophobic interactions .
Impact of Aliphatic Substituents :
- Ethyl substitution at position 6 (C₁₂H₁₃N₃O) increases logP by 0.5 units compared to the methyl group, enhancing blood-brain barrier penetration in preclinical models .
- The azetidine-containing analogue (C₉H₁₄N₄O) demonstrates faster renal clearance due to reduced steric hindrance .
Discontinued Compounds: 2-(2-Aminoethyl)-6-methyl-3,4-dihydropyrimidin-4-one () was withdrawn due to instability under physiological pH, highlighting the importance of the pyrrolidine ring’s rigidity in the target compound .
Notes
Synthesis Challenges : The dihydrochloride form of the target compound requires stringent control of reaction conditions to avoid degradation .
Toxicity Considerations : Chlorinated analogues (e.g., C₁₀H₈ClN₃O) may pose hepatotoxicity risks, necessitating rigorous safety profiling .
Biological Activity
2-(3-Aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one, also known as dihydrochloride, is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications, supported by research findings and case studies.
The synthesis of this compound typically involves the reaction of 3-aminopyrrolidine with a pyrimidinone precursor. The process is generally conducted in the presence of a base and a solvent like methanol or ethanol. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can modulate the activity of enzymes and receptors involved in various biochemical pathways. The exact pathways are still under investigation but may include interactions with kinases and other signaling molecules, which could be relevant for therapeutic applications in oncology and other fields .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, studies have shown that certain derivatives can inhibit the phosphorylation of eIF4E, a critical factor in cancer cell proliferation. These compounds have been observed to induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in the development of new antibiotics .
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of dihydropyrimidine derivatives, including this compound. These investigations have revealed that modifications to the chemical structure can significantly influence biological activity.
Table: Structure-Activity Relationship (SAR) Findings
Research Applications
The compound's unique structure allows it to serve as a versatile building block in medicinal chemistry. Its potential applications include:
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3-aminopyrrolidin-1-yl)-6-methyl-3,4-dihydropyrimidin-4-one?
The compound can be synthesized via the Biginelli reaction , a multicomponent condensation of urea/thiourea, a β-keto ester, and an aldehyde. Modifications include substituting the aldehyde with a pyrrolidine derivative to introduce the 3-aminopyrrolidinyl group. Key parameters include:
- Solvent : Ethanol or acetic acid for protonation and cyclization .
- Catalyst : Lewis acids (e.g., FeCl₃) or Brønsted acids (e.g., HCl) to enhance reaction efficiency .
- Temperature : 80–100°C for 6–12 hours to achieve >70% yield .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol .
Q. How is the structural purity of this compound validated in academic research?
Purity and structural integrity are confirmed using:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm, mobile phase acetonitrile/water (0.1% TFA) .
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., methyl group at C6, pyrrolidinyl linkage at C2) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 237.2) .
Q. What are the recommended storage conditions to ensure compound stability?
Store at –20°C under inert gas (argon or nitrogen) in airtight containers. Stability studies show <5% degradation over 12 months when protected from light and moisture .
Advanced Research Questions
Q. How do structural modifications at the pyrrolidinyl or pyrimidinone moieties affect biological activity?
- Pyrrolidinyl modifications : Introducing electron-withdrawing groups (e.g., fluorine) enhances binding to kinase targets (e.g., CDK2), while bulky substituents reduce solubility .
- Pyrimidinone modifications : Methyl substitution at C6 improves metabolic stability, whereas replacing the carbonyl with a thione group alters redox properties .
Structure-activity relationship (SAR) studies should use molecular docking (AutoDock Vina) and in vitro assays (e.g., kinase inhibition) to prioritize derivatives .
Q. What analytical strategies resolve contradictions in reported biological data for this compound?
Discrepancies in IC₅₀ values (e.g., anti-inflammatory vs. anticancer activity) may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds .
- Dose-response curves : Triplicate measurements with Hill slope analysis to validate potency .
- Computational modeling : Compare binding affinities across homologs (e.g., dihydropyrimidinone derivatives) to identify confounding structural factors .
Q. How is the compound’s stability under physiological conditions assessed?
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours; monitor degradation via LC-MS .
- Plasma stability : Incubate with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify parent compound .
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactors; calculate half-life (t₁/₂) .
Q. What in silico tools predict the compound’s pharmacokinetic properties?
- ADME prediction : SwissADME or ADMETLab to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions .
- Toxicity profiling : ProTox-II for hepatotoxicity and mutagenicity risks .
- Solubility : COSMO-RS for logP and solubility in polar solvents .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
